molecular formula C19H21ClN2O4S2 B11235239 7-chloro-5-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-5-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11235239
M. Wt: 441.0 g/mol
InChI Key: VJHSZNLKIPNBIQ-UHFFFAOYSA-N
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Description

7-CHLORO-5-METHANESULFONYL-N-[2-(PHENYLSULFANYL)ETHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazepine ring, a methanesulfonyl group, and a phenylsulfanyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-5-METHANESULFONYL-N-[2-(PHENYLSULFANYL)ETHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

  • Formation of the benzoxazepine ring through cyclization reactions.
  • Introduction of the methanesulfonyl group via sulfonylation reactions.
  • Attachment of the phenylsulfanyl ethyl side chain through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-5-METHANESULFONYL-N-[2-(PHENYLSULFANYL)ETHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

7-CHLORO-5-METHANESULFONYL-N-[2-(PHENYLSULFANYL)ETHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-CHLORO-5-METHANESULFONYL-N-[2-(PHENYLSULFANYL)ETHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-5-methanesulfonyl-N-[(2-methoxyphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
  • (2S)-7-chloro-5-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Uniqueness

The uniqueness of 7-CHLORO-5-METHANESULFONYL-N-[2-(PHENYLSULFANYL)ETHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the phenylsulfanyl ethyl side chain may enhance its binding affinity to certain molecular targets, making it more effective in specific applications.

Properties

Molecular Formula

C19H21ClN2O4S2

Molecular Weight

441.0 g/mol

IUPAC Name

7-chloro-5-methylsulfonyl-N-(2-phenylsulfanylethyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C19H21ClN2O4S2/c1-28(24,25)22-11-9-18(26-17-8-7-14(20)13-16(17)22)19(23)21-10-12-27-15-5-3-2-4-6-15/h2-8,13,18H,9-12H2,1H3,(H,21,23)

InChI Key

VJHSZNLKIPNBIQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)NCCSC3=CC=CC=C3

Origin of Product

United States

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